Superior Biochemical Potency Over Closest Allosteric Analog C10
IGF-1R inhibitor-3 (Compound C11) is a direct analog of the first characterized allosteric IGF-1R inhibitor, Compound C10 (MSC1609119A-1). In a direct biochemical comparison, C11 exhibits a 2-fold higher potency than C10 [1].
| Evidence Dimension | Biochemical potency (IC50) against IGF-1R kinase |
|---|---|
| Target Compound Data | 0.2 ± 0.07 μM |
| Comparator Or Baseline | C10 (3-Cyano-1H-indole-7-carboxylic acid derivative): 0.4 ± 0.07 μM |
| Quantified Difference | 2-fold more potent (0.2 μM vs 0.4 μM) |
| Conditions | In vitro kinase assay (biochemical activity against IGF1RK) [1] |
Why This Matters
For procurement, this establishes that C11 is not a redundant analog but a significantly improved chemical tool, enabling more robust target engagement at lower compound concentrations, which is critical for minimizing off-target effects in cell-based assays.
- [1] Structural Models for a Series of Allosteric Inhibitors of IGF1R Kinase (Preprint). bioRxiv. 2024 Apr 6:2024.04.04.588115. Version 2. doi: 10.1101/2024.04.04.588115. (Table 1). View Source
